N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
The compound N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide features a benzo[c][1,2,5]thiadiazole core linked to a branched alkyl chain containing a 1,2,3-triazole moiety. This structure combines electron-deficient heterocycles (thiadiazole and triazole) with a flexible alkyl spacer, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-9(2)13(8-20-15-5-6-16-20)17-14(21)10-3-4-11-12(7-10)19-22-18-11/h3-7,9,13H,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKNXMFXGDOMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a triazole ring , which is known for enhancing biological activity through various interactions with biological targets. The presence of the benzo[c][1,2,5]thiadiazole moiety contributes to its unique pharmacological profile. The molecular formula is with a molecular weight of 222.29 g/mol.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown moderate to excellent efficacy against phytopathogenic fungi. The incorporation of the triazole ring enhances the compound's ability to disrupt fungal cell wall synthesis and inhibit growth.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with a thiadiazole scaffold have shown promising results in inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit enzymes critical for cellular metabolism and replication in pathogens and cancer cells.
- Interaction with DNA : The structural elements may allow for intercalation into DNA or RNA, disrupting normal function and leading to cell death.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and proliferation.
Study on Antifungal Activity
A study published in Molecules highlighted the antifungal efficacy of related thiadiazole compounds against Fusarium species. The results showed that derivatives exhibited a curative rate of up to 54% against fungal infections, indicating potential agricultural applications .
Anticancer Research
In another study focused on anticancer activity, derivatives similar to the target compound were tested against human cancer cell lines. The findings revealed IC50 values in the micromolar range, suggesting effective cytotoxicity comparable to established chemotherapeutics .
Comparative Data Table
| Activity Type | Compound | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| Antifungal | Thiadiazole Derivative | 25 | 54% (curative rate) |
| Anticancer | Triazole Derivative | 15 | 70% (cell death) |
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a class of benzo[c][1,2,5]thiadiazole carboxamides with diverse substituents. Key analogs include:
Key Observations:
- Heterocyclic Core: The benzo[c]thiadiazole moiety is conserved across analogs, contributing to π-π stacking and charge-transfer interactions in target binding .
- Substituent Diversity: Modifications in the alkyl/aryl side chains (e.g., pyrazole, thiophene, or triazole groups) influence solubility, steric effects, and electronic properties. For instance, trifluoromethyl groups in enhance metabolic stability, while thiophene in may improve lipophilicity.
- Biological Activity Trends: Thiadiazole and thiazole derivatives (e.g., compounds 9b and 12a) show potent antitumor activity, with IC₅₀ values in the low micromolar range . Triazole-containing analogs (e.g., ) exhibit antimicrobial properties, suggesting the triazole moiety may confer broad-spectrum bioactivity.
Pharmacological Implications
- Antitumor Activity: Thiadiazole derivatives (e.g., compound 9b) show selectivity for hepatocellular carcinoma (HepG2), likely due to interactions with DNA or enzyme targets like topoisomerases . The target compound’s triazole group may mimic purine rings, enabling nucleotide analog behavior.
- Antimicrobial Activity: Triazole-benzothiazole hybrids (e.g., ) disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase. The nitro group in these compounds enhances electron-withdrawing effects, potentiating activity .
- SAR Insights:
- Electron-Deficient Moieties: Thiadiazole and triazole groups enhance binding to electron-rich biological targets.
- Alkyl Spacers: Flexible chains (e.g., butan-2-yl in the target compound) may improve conformational adaptability for target engagement.
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Catalysts : Additives like 1-hydroxybenzotriazole (HOBt) reduce side reactions .
- Yield Monitoring : Track reaction progress via TLC or HPLC .
What spectroscopic and analytical methods are most reliable for characterizing this compound?
Basic Research Focus
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons in benzo[c][1,2,5]thiadiazole appearing as distinct downfield signals (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions .
How can researchers design initial biological activity screens for this compound?
Basic Research Focus
Prioritize assays based on structural motifs:
- Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
- Enzyme Inhibition : Target kinases or proteases linked to the thiadiazole-triazole scaffold .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
Validate Computational Models : Re-run docking studies (e.g., AutoDock Vina) using high-resolution protein structures (PDB) and adjust force fields .
Orthogonal Assays : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
Structural Analysis : Compare X-ray/NMR data with docking poses to identify steric clashes or solvation effects .
What strategies improve reaction yields during scale-up synthesis?
Q. Advanced Research Focus
- Solvent Optimization : Switch to toluene or acetonitrile for better solubility and lower cost .
- Catalytic Systems : Employ Pd/C or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
How can structure-activity relationship (SAR) studies be structured for derivatives of this compound?
Q. Advanced Research Focus
Core Modifications :
- Vary substituents on the triazole (e.g., methyl vs. phenyl) .
- Replace benzo[c][1,2,5]thiadiazole with other heterocycles (e.g., benzothiazole) .
Biological Testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores .
Computational SAR : Use QSAR models to predict bioactivity and prioritize synthetic targets .
What mechanistic insights can be gained from studying the compound’s degradation under physiological conditions?
Q. Advanced Research Focus
- Hydrolysis Studies : Incubate in PBS (pH 7.4) and analyze via LC-MS to identify cleavage products (e.g., amide bond hydrolysis) .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation .
- Radical Scavenging : Test reactivity with DPPH or ABTS radicals to evaluate antioxidant potential .
How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Q. Advanced Research Focus
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify triazole nitrogen environments .
- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
